2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate is an organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of anticonvulsant and anticancer agents .
Mechanism of Action
Target of Action
The primary target of this compound is proteins, specifically those containing lysine residues . The compound can react with these proteins, leading to modifications of the lysine residues .
Mode of Action
The compound acts as a protein crosslinker . It reacts with a monoclonal anti-horseradish peroxidase IgG antibody (anti-HRP) to modify lysine residues . This modification can alter the function of the protein, potentially leading to changes in cellular processes.
Biochemical Pathways
For instance, it has been shown to enhance cell-specific productivity in certain contexts .
Pharmacokinetics
It has been noted that the compound has high metabolic stability on human liver microsomes . This suggests that it may have a relatively long half-life in the body, potentially leading to sustained effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a protein crosslinker. By modifying lysine residues on proteins, it could potentially alter protein function, disrupt protein-protein interactions, or impact protein stability. In one study, it was found to increase monoclonal antibody production in a Chinese hamster ovary cell culture .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. For instance, the pH of the environment could impact the compound’s ability to react with proteins Additionally, the presence of other molecules in the environment could potentially interfere with the compound’s activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate typically involves the coupling of 2,5-dioxopyrrolidin-1-yl with a heptanoic acid derivative. The reaction is often carried out under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine-2,5-dione derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate: Used in antibody-drug conjugates.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Enhances monoclonal antibody production.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate is unique due to its specific structure, which allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-(2,5-dioxopyrrol-1-yl)heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c18-11-6-7-12(19)16(11)10-4-2-1-3-5-15(22)23-17-13(20)8-9-14(17)21/h6-7H,1-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJQSYICCJSBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616574 | |
Record name | 1-{7-[(2,5-Dioxopyrrolidin-1-yl)oxy]-7-oxoheptyl}-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724721-93-1 | |
Record name | 1-{7-[(2,5-Dioxopyrrolidin-1-yl)oxy]-7-oxoheptyl}-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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